4-(4-Methylphenyl)sulfonyl-3-phenyl-2,3-dihydro-1,4-benzoxazine
Overview
Description
4-(4-methylphenyl)sulfonyl-3-phenyl-2,3-dihydro-1,4-benzoxazine is a sulfonamide.
Scientific Research Applications
High Performance Thermosets
Aromatic diamine-based benzoxazines, including those related to 4-(4-Methylphenyl)sulfonyl-3-phenyl-2,3-dihydro-1,4-benzoxazine, have been synthesized and analyzed for their application in high-performance thermosets. These compounds were successfully synthesized via a three-step synthetic method and demonstrated enhanced thermal properties, making them suitable for high-performance applications. The thermal curing of these benzoxazines leads to thermosets with high glass transition temperatures and decomposition temperatures, indicating their potential for advanced material applications (Lin et al., 2008).
Thermally Activated Polymerization
The synthesis, characterization, and polymerization behavior of difunctional benzoxazine monomers derived from bisphenol-S and aniline have been explored. These studies focus on understanding the polymerization mechanism, which is crucial for developing materials with specific properties. The research indicates that these compounds undergo a ring-opening polymerization that can be influenced by atmospheric conditions, providing insights into controlling the polymerization process for desired material characteristics (Yanfang Liu et al., 2010).
Proton Exchange Membrane Applications
Sulfonic acid-containing polybenzoxazines have been synthesized and evaluated for their application as proton exchange membranes in direct methanol fuel cells. These materials exhibit high proton conductivity and low methanol permeability, making them promising candidates for fuel cell applications. The novel sulfonic acid-containing benzoxazine monomers demonstrate the potential of these materials in energy-related applications (B. Yao et al., 2014).
Properties
IUPAC Name |
4-(4-methylphenyl)sulfonyl-3-phenyl-2,3-dihydro-1,4-benzoxazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3S/c1-16-11-13-18(14-12-16)26(23,24)22-19-9-5-6-10-21(19)25-15-20(22)17-7-3-2-4-8-17/h2-14,20H,15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUILGOKXFRKEOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(COC3=CC=CC=C32)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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